molecular formula C11H15BrN2 B1480965 4-Bromo-6-(cyclohexylmethyl)pyrimidine CAS No. 2092564-43-5

4-Bromo-6-(cyclohexylmethyl)pyrimidine

Cat. No.: B1480965
CAS No.: 2092564-43-5
M. Wt: 255.15 g/mol
InChI Key: PMSNBUPQOFZQII-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrimidine derivatives, including 4-Bromo-6-(cyclohexylmethyl)pyrimidine, can be synthesized from 2-aminonicotinonitrile through a series of reactions including bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The synthetic versatility of pyrimidine allows for the generation of structurally diverse derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H9BrN2/c9-8-4-7 (10-5-11-8)3-6-1-2-6/h4-6H,1-3H2 . The molecular weight of this compound is 255.15 g/mol.

Scientific Research Applications

Antiviral Activity

One study discusses the antiviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, highlighting the preparation of derivatives and their selective inhibitory activity against retrovirus replication in cell culture. While this does not directly mention 4-Bromo-6-(cyclohexylmethyl)pyrimidine, it illustrates the interest in brominated pyrimidines for developing antiviral agents (Hocková et al., 2003).

Scalable Synthesis

Another study reports on the scalable synthesis of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine, showcasing efforts to develop practical and robust synthetic routes for brominated pyrimidines starting from cheap bulk chemicals. This research could be relevant to the synthesis of compounds similar to this compound, demonstrating their potential industrial and pharmaceutical application (Bugge et al., 2014).

Antimicrobial and Antituberculosis Activity

A study on pyrimidine-incorporated Schiff base of isoniazid and its derivatives reveals their synthesis, characterization, and in vitro biological evaluation for antimicrobial and antituberculosis activity. This emphasizes the role of brominated pyrimidine compounds in developing new antimicrobial agents (Soni & Patel, 2017).

Tyrosine Kinase Inhibition

Further research includes the design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines, including bromo derivatives, as Bcr-Abl T315I mutant inhibitors. This highlights the potential of brominated pyrimidine derivatives in targeted cancer therapy (Radi et al., 2013).

Novel Synthetic Methods

Another paper presents a novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines, showcasing the utility of microwave irradiation in the synthesis of pyrimidine derivatives. This research underscores the ongoing development of efficient synthetic routes for brominated pyrimidines, which could include compounds like this compound (Sun et al., 2018).

Future Directions

Pyrimidine derivatives, including 4-Bromo-6-(cyclohexylmethyl)pyrimidine, have been the focus of much research due to their potential pharmacological activities . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a key area of interest .

Properties

IUPAC Name

4-bromo-6-(cyclohexylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSNBUPQOFZQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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